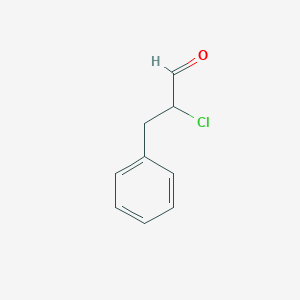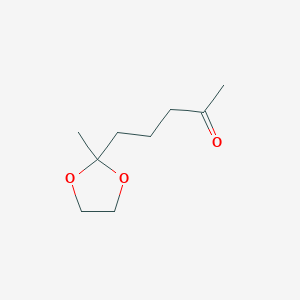![molecular formula C12H12N2O2 B8640497 1-[2-[(4-hydroxyphenyl)methyl]-1H-imidazol-5-yl]ethanone](/img/structure/B8640497.png)
1-[2-[(4-hydroxyphenyl)methyl]-1H-imidazol-5-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-[(4-hydroxyphenyl)methyl]-1H-imidazol-5-yl]ethanone is a heterocyclic compound that features an imidazole ring substituted with an acetyl group and a hydroxyphenylmethyl group. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[(4-hydroxyphenyl)methyl]-1H-imidazol-5-yl]ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an acetyl-substituted imidazole precursor with a hydroxyphenylmethyl halide in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for large-scale production. Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[2-[(4-hydroxyphenyl)methyl]-1H-imidazol-5-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 4-acetyl-2-(4-oxophenylmethyl)imidazole.
Reduction: Formation of 4-(1-hydroxyethyl)-2-(4-hydroxyphenylmethyl)imidazole.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-[(4-hydroxyphenyl)methyl]-1H-imidazol-5-yl]ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[2-[(4-hydroxyphenyl)methyl]-1H-imidazol-5-yl]ethanone involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity. The hydroxyphenylmethyl group can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-Phenylimidazole: Lacks the acetyl and hydroxyphenylmethyl groups, resulting in different chemical properties and applications.
4-Methylimidazole: Contains a methyl group instead of the acetyl and hydroxyphenylmethyl groups, leading to variations in reactivity and biological activity.
Uniqueness: 1-[2-[(4-hydroxyphenyl)methyl]-1H-imidazol-5-yl]ethanone is unique due to the presence of both the acetyl and hydroxyphenylmethyl groups, which confer distinct chemical and biological properties. These functional groups enhance its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
1-[2-[(4-hydroxyphenyl)methyl]-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C12H12N2O2/c1-8(15)11-7-13-12(14-11)6-9-2-4-10(16)5-3-9/h2-5,7,16H,6H2,1H3,(H,13,14) |
InChI Key |
MVSUHSOFVNVOQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(N1)CC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


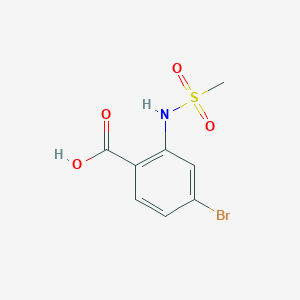
![1-(2,2,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethan-1-one](/img/structure/B8640422.png)
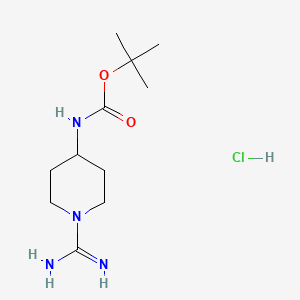
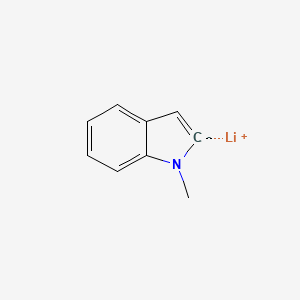
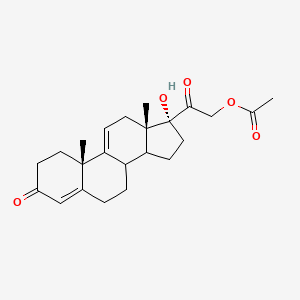
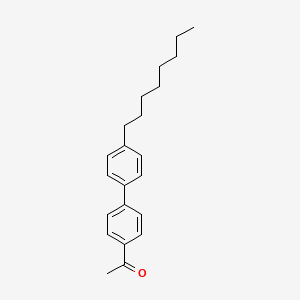
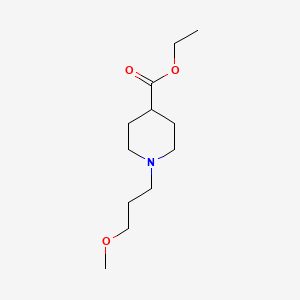
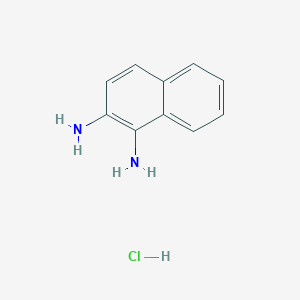
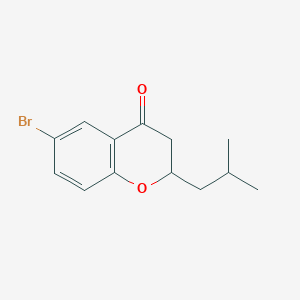
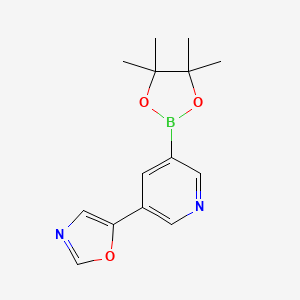
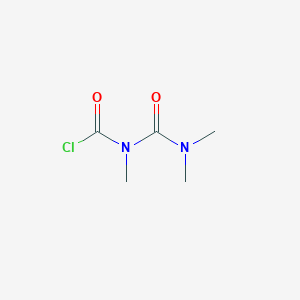
![3-[(Dibenzylamino)oxy]propanoic acid](/img/structure/B8640500.png)
